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Compound of Interest

5-Chloro-1,2-difluoro-3-
Compound Name:

methoxybenzene
CAS No.: 1804875-58-8
Cat. No.: B1460318

Get Quote

Executive Summary & Structural Definition

Chlorodifluoroanisoles represent a specialized class of halogenated aromatic ethers used as
lipophilic building blocks and

NMR internal standards. In drug design, this scaffold serves as a robust bioisostere, leveraging
the fluorine effect to modulate metabolic stability (blocking P450 oxidation) and optimize
lipophilicity (

).
The core structure is defined by a benzene ring substituted with:
* A methoxy group (

, Anisole).[1]

¢ One chlorine atom (
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).[2]

e Two fluorine atoms (
)[3]

Core Isomer Data

The most chemically significant isomer in this class is 4-chloro-2,6-difluoroanisole, often used
as a reference standard due to its symmetry and distinct NMR signature.

Property Value Notes
4-Chloro-2,6-difluoro-1- ) ) )

IUPAC Name Primary isomer of interest
methoxybenzene

Molecular Formula

Molecular Weight 178.56 g/mol Monoisotopic mass: 178.00
1000572-68-8 (Generic/lsomer o _

CAS Number - Often cited in patent literature
specific)

Highly lipophilic compared to

Predicted LogP anisole (

)

Triplet/Multiplet depending on
NMR Shift H-coupling

Physicochemical Profiling & Bioisosteric Utility
Metabolic Stability via Halogenation

The strategic placement of fluorine and chlorine atoms on the anisole ring drastically alters the
metabolic fate of the molecule.

e The "Para-Block": The chlorine atom at the C4 position prevents para-hydroxylation, a
primary metabolic route for anisoles mediated by CYP450 enzymes.
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o Electronic Modulation: The two fluorine atoms (typically at C2, C6) exert a strong inductive
electron-withdrawing effect (

), deactivating the ring towards oxidative metabolism while increasing the acidity of any
remaining ring protons.

Lipophilicity and Solubility

Chlorodifluoroanisoles are significantly more lipophilic than their non-halogenated counterparts.
This increase in

enhances membrane permeability but requires careful formulation strategies during biological
assaying.

Synthetic Methodologies

Two primary routes are established for the synthesis of chlorodifluoroanisoles: Direct
Electrophilic Fluorination (Industrial) and O-Methylation of Phenols (Laboratory Standard).

Protocol A: O-Methylation of 4-Chloro-2,6-difluorophenol
(Laboratory Scale)

This protocol is preferred for high-purity synthesis in a research setting, avoiding the hazards of
elemental fluorine.

Reagents:

e Precursor: 4-Chloro-2,6-difluorophenol (

)

o Methylating Agent: Methyl lodide (

) or Dimethyl Sulfate (

)

o Base: Potassium Carbonate (
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, anhydrous,

)

e Solvent: Acetone or DMF (anhydrous)
Step-by-Step Workflow:

Dissolution: Dissolve

of 4-chloro-2,6-difluorophenol in
of anhydrous acetone under an inert atmosphere (
).

e Deprotonation: Add powdered

(

) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
Observation: The suspension may change color slightly.

» Alkylation: Dropwise add Methyl lodide (

). Caution: Mel is a carcinogen; use a fume hood.

o Reflux: Heat the mixture to mild reflux (

) for 4—6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.

o Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under
reduced pressure.

o Purification: Redissolve the residue in

, wash with

(to remove unreacted phenol), water, and brine. Dry over
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« |solation: Evaporate solvent to yield 4-chloro-2,6-difluoroanisole as a colorless oil/low-
melting solid.

Protocol B: Direct Fluorination (Industrial Route)

As described in patent literature (e.g., W0O1995016649), 4-chloroanisole can be directly
fluorinated using diluted fluorine gas.

e Conditions:

gas diluted with
passed through a solution of 4-chloroanisole in formic acid or acetonitrile.

e Yield: ~72% conversion to 4-chloro-2,6-difluoroanisole.[3]

e Note: This method produces a mixture of mono- and di-fluoro isomers requiring fractional
distillation.

Synthesis Logic Visualization

The following diagram illustrates the decision logic for selecting a synthetic route based on
available starting materials.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://patents.google.com/patent/WO1995016649A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target: 4-Chloro-2,6-difluoroanisole

Small Batch (<10g) Large Batch (>1kg)

Route A: O-Methylation Route B: Direct Fluorination
(Lab Scale / High Purity) (Industrial / Scale-up)

I | [ A
[ I \ I
Precursor: 4-Chloro-2,6-difluorophenol : Reagents: Mel, K2CO3, Acetone : Precursor: 4-Chloroanisole : Reagents: F2/N2 gas :
T | —
Step: Nucleophilic Substitution (SN2) Step: Electrophilic Aromatic Substitution

Purified Product

(>98% HPLC)

Click to download full resolution via product page

Figure 1: Decision matrix for the synthesis of chlorodifluoroanisole derivatives, comparing
nucleophilic substitution vs. electrophilic fluorination.

Analytical Characterization

Accurate identification of chlorodifluoroanisole derivatives relies on the distinct coupling

patterns between Fluorine (

) and protons (
).

Nuclear Magnetic Resonance (NMR)
e NMR (
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):

o Signal:

o Pattern: Typically appears as a doublet or triplet depending on long-range coupling (
or
) with ring protons.

o Utility: Used as an internal reference standard for

NMR due to its chemical stability and isolated signal region.
e NMR (
):

o Methoxy: Singlet at

(
).
o Aromatic: Multiplet at

(

), showing characteristic

coupling.

Mass Spectrometry (MS)

e lonization: El (Electron Impact) or ESI+.

e Molecular lon (
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):
3]
 |sotope Pattern: A distinct Chlorine signature is visible.[2][3][4]
o (
):
intensity.
o (
):
intensity.
o Fragmentation: Loss of methyl radical (

) is a common fragmentation pathway, yielding a quinoid-like cation.

Nomenclature Note: The "Difluoromethoxy"
Distinction

In high-throughput screening data, "chlorodifluoroanisole" is occasionally conflated with
(Difluoromethoxy)chlorobenzene. It is critical to distinguish these structures:

» Chlorodifluoroanisole (Target of this guide): Fluorines are on the benzene ring. (

)

o Function: Electronic modulation of the ring.

o Chlorodifluoromethoxybenzene: Fluorines are on the methoxy group (

).

o Function: Lipophilic hydrogen bond donor (Bioisostere for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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